molecular formula C16H13NOS B5835113 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole

4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole

Cat. No. B5835113
M. Wt: 267.3 g/mol
InChI Key: FLAVQQJWQLDXLW-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole, also known as MPT, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. MPT is a thiazole derivative that has a unique structure with a methoxyphenyl group and a phenyl group attached to it. The compound is synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has been found to exhibit anticancer, antifungal, and antibacterial activities. The compound has also shown potential as an anti-inflammatory agent and a neuroprotective agent. In materials science, 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has been used as a building block for the synthesis of various organic materials, including polymers and metal-organic frameworks. In organic synthesis, 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has been used as a starting material for the synthesis of various thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has been found to modulate the activity of various receptors, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. The compound has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and noradrenaline. In addition, 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity. The compound is also stable under various conditions and can be stored for long periods. However, 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has some limitations, including its limited solubility in water and its potential reactivity with other compounds.

Future Directions

4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has several potential future directions for research, including its use as a building block for the synthesis of various organic materials, including polymers and metal-organic frameworks. The compound also has potential applications in drug discovery, particularly for the development of anticancer and neuroprotective agents. In addition, 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole could be used as a tool for studying the mechanism of action of various enzymes and receptors. Further studies are needed to fully understand the potential applications of 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole in various fields.
Conclusion:
In conclusion, 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized using different methods, and its mechanism of action has been studied extensively. 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. The compound has several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity. However, further studies are needed to fully understand the potential applications of 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole in various fields.

Synthesis Methods

4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole can be synthesized using different methods, including the reaction of 4-methoxybenzaldehyde and phenylacetic acid with thiosemicarbazide, followed by cyclization using phosphorus oxychloride. Another method involves the reaction of 4-methoxybenzaldehyde with phenylacetic acid and thiosemicarbazide in the presence of sodium acetate, followed by cyclization using sulfuric acid. The yield of 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole obtained from these methods is around 70-80%.

properties

IUPAC Name

4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-18-14-9-7-12(8-10-14)15-11-19-16(17-15)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAVQQJWQLDXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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